molecular formula C9H4F6O2 B165913 3,4-Bis(trifluoromethyl)benzoic acid CAS No. 133804-66-7

3,4-Bis(trifluoromethyl)benzoic acid

Cat. No. B165913
CAS RN: 133804-66-7
M. Wt: 258.12 g/mol
InChI Key: BAHWMAXSOZBJDO-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)benzoic acid is a chemical compound with the CAS number 133804-66-7 . It is a solid powder at room temperature and has a molecular weight of 258.12 .


Physical And Chemical Properties Analysis

3,4-Bis(trifluoromethyl)benzoic acid is a solid powder at room temperature . It has a molecular weight of 258.12 .

Scientific Research Applications

Synthesis of Other Compounds

3,4-Bis(trifluoromethyl)benzoic acid (3,4-BTMBA) is used in the synthesis of other compounds . It can act as a proton acceptor and a nucleophile , which makes it a versatile reagent in various chemical reactions.

Biochemical and Physiological Studies

3,4-BTMBA is used in biochemical and physiological studies . For example, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase , which is involved in the breakdown of the neurotransmitter acetylcholine.

Stabilizing Agent for Organic Compounds

3,4-BTMBA is used as a stabilizing agent for organic compounds . Its unique chemical structure can help stabilize other compounds and prevent them from decomposing or reacting with other substances.

Creation of Polymers

3,4-BTMBA is useful for creating polymers . The trifluoromethyl groups in the compound can enhance the properties of the polymers, such as their stability and resistance to heat and chemicals.

Production of Dyes and Fragrances

3,4-BTMBA is used in the production of dyes and fragrances . The compound can contribute to the color and scent of these products.

Inhibition of Cyclooxygenase-2

3,4-BTMBA inhibits the activity of cyclooxygenase-2 , an enzyme involved in the production of inflammatory compounds. This property could make it useful in the development of anti-inflammatory drugs.

Proteomics Research

3,4-BTMBA is a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, and 3,4-BTMBA could be used to study protein structure and function.

Internal Standard in GC/MS Analysis

Although not directly related to 3,4-BTMBA, its structural analog, 4-(Trifluoromethyl)benzoic acid, has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This suggests that 3,4-BTMBA could potentially be used in a similar manner in GC/MS analyses.

Safety and Hazards

3,4-Bis(trifluoromethyl)benzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,4-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHWMAXSOZBJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616650
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethyl)benzoic acid

CAS RN

133804-66-7
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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